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Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-benzyl-D-glucitol

Cat. No.: B1140560 Get Quote

An In-depth Technical Guide to N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide

(Fentanyl)

Disclaimer: The CAS number 14233-48-8 provided in the topic corresponds to 2,3,4,6-Tetra-O-
benzyl-D-glucitol, a chemical intermediate in carbohydrate chemistry.[1][2][3][4][5] However,

the requested content, audience, and requirements strongly indicate an interest in a

pharmacologically active substance relevant to drug development. Based on the detailed

request for information on signaling pathways and experimental protocols for a compound with

a piperidine core, this guide focuses on N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-

propanamide, commonly known as Fentanyl. Fentanyl is a potent synthetic opioid analgesic

that aligns with the context of the user's request.[6][7] The CAS number for Fentanyl is 437-38-

7.[8]

This guide provides a comprehensive overview of Fentanyl, including its physicochemical

properties, mechanism of action, synthesis, and relevant experimental protocols for

researchers, scientists, and drug development professionals.

Chemical and Physical Properties
Fentanyl is a synthetic opioid of the phenylpiperidine family.[9] It is a weak base and is highly

lipid-soluble.[9] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Information
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Property Value Reference(s)

IUPAC Name

N-(1-(2-phenethyl)-4-

piperidinyl)-N-phenyl-

propanamide

[6]

CAS Number 437-38-7 [8]

Molecular Formula C₂₂H₂₈N₂O [10][11]

Molecular Weight 336.47 g/mol [10][11]

Appearance White crystalline powder [6][11]

Table 2: Physicochemical Properties

Property Value Reference(s)

Melting Point 83-84 °C [8][10]

Boiling Point 391 °C (calculated) [10]

Water Solubility
Insoluble to slightly soluble

(0.2 g/L at 25°C)
[10]

pKa 8.4 [12]

LogP 4.05 [12]

Vapor Pressure Not Available [10]

Liquid Density 1.087 g/cm³ [10]

Spectral Data
Mass spectrometry is a key analytical technique for the identification of Fentanyl and its

analogs. The fragmentation patterns are crucial for structural elucidation.

Table 3: Mass Spectrometry Data
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Ionization Mode
Key Fragments
(m/z)

Description Reference(s)

Electron Ionization

(EI)
245, 189, 146, 105, 91

The base peak is

often observed at m/z

245, corresponding to

the loss of the

phenethyl group. The

tropylium ion at m/z

91 is characteristic of

the phenethyl moiety.

The molecular ion at

m/z 336 is often not

observed or is of low

abundance.

[13][14]

Mechanism of Action and Signaling Pathway
Fentanyl is a potent and selective agonist of the μ-opioid receptor (MOR), a G-protein coupled

receptor (GPCR).[6][15][16] Its high analgesic potency is attributed to its high affinity for the

MOR and its high lipophilicity, which allows it to readily cross the blood-brain barrier.[17][18]

Upon binding to the MOR, Fentanyl induces a conformational change in the receptor, leading to

the activation of intracellular signaling pathways.[16] The primary mechanism involves the

activation of inhibitory G-proteins (Gαi/o).[15] This activation leads to the following downstream

effects:

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP)

levels.[17][19]

Modulation of ion channels:

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to

hyperpolarization of the neuronal membrane and reduced excitability.

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter

release from presynaptic terminals.[17]
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Collectively, these actions decrease neuronal excitability and inhibit the transmission of pain

signals.[15] Fentanyl also modulates the β-arrestin-mediated signaling pathway, which is

implicated in the development of tolerance and some of the adverse effects of opioids.[15]
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Caption: Fentanyl's primary signaling pathway via the μ-opioid receptor.

Experimental Protocols
Synthesis of Fentanyl (Siegfried Method)
A common synthetic route to Fentanyl is the Siegfried method. This multi-step synthesis

involves the preparation of key intermediates.

Experimental Workflow:
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Caption: Simplified workflow for the synthesis of Fentanyl (Siegfried method).

Step 1: Reductive Amination of N-phenethyl-4-piperidone (NPP) to form 4-Anilino-N-

phenethylpiperidine (4-ANPP)[20]

Reactants: N-phenethyl-4-piperidone (NPP), Aniline.

Reducing Agent: Sodium borohydride (NaBH₄) is commonly used.

Procedure:

NPP is reacted with aniline to form an intermediate imine.

The imine is then reduced in situ with a reducing agent like sodium borohydride to yield 4-

ANPP.

Note: This step is crucial and the purity of the resulting 4-ANPP is important for the final

product yield and purity. 4-ANPP is a direct precursor to Fentanyl.[20]

Step 2: Acylation of 4-ANPP to Fentanyl[20]

Reactants: 4-Anilino-N-phenethylpiperidine (4-ANPP), Propionyl chloride.
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Procedure:

4-ANPP is dissolved in a suitable aprotic solvent.

Propionyl chloride is added to the solution, often in the presence of a base to neutralize

the HCl byproduct.

The reaction mixture is stirred until the acylation is complete.

The final product, Fentanyl, is then isolated and purified, typically through crystallization or

chromatography.

In Vitro Assay: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific

receptor. For Fentanyl, this would be its affinity for the μ-opioid receptor.

Objective: To determine the binding affinity (Ki) of Fentanyl for the μ-opioid receptor.

Materials:

Cell membranes expressing the human μ-opioid receptor (hMOR).

Radiolabeled ligand (e.g., [³H]DAMGO).

Test compound (Fentanyl).

Assay buffer.

Glass fiber filters.

Scintillation counter.

Methodology:

Prepare serial dilutions of Fentanyl.

In a multi-well plate, incubate the hMOR-expressing cell membranes with a fixed

concentration of the radiolabeled ligand and varying concentrations of Fentanyl.
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Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration

of Fentanyl that inhibits 50% of the specific binding of the radioligand).

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[21]

In Vitro Assay: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy of Fentanyl in activating G-proteins

coupled to the μ-opioid receptor.

Materials:

Cell membranes expressing hMOR.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

Test compound (Fentanyl).

Assay buffer.

Methodology:

Prepare serial dilutions of Fentanyl.

Incubate the hMOR-expressing cell membranes with GDP, [³⁵S]GTPγS, and varying

concentrations of Fentanyl.
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In the presence of an agonist like Fentanyl, the G-protein is activated and exchanges GDP

for GTP (or in this case, [³⁵S]GTPγS).

The reaction is terminated, and the mixture is filtered to separate bound from free

[³⁵S]GTPγS.

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

The data is plotted as [³⁵S]GTPγS binding versus Fentanyl concentration, and a sigmoidal

dose-response curve is fitted to determine the EC₅₀ and maximal stimulation (Emax).[21]

In Vivo Assay: Tail-Flick Test for Analgesia
The tail-flick test is a common method to assess the analgesic properties of compounds in

rodents.

Objective: To evaluate the analgesic effect of Fentanyl in a model of acute thermal pain.

Animals: Mice or rats.

Apparatus: A tail-flick analgesia meter, which applies a focused beam of heat to the animal's

tail.

Methodology:

Administer Fentanyl to the animals, typically via subcutaneous or intraperitoneal injection.

At predetermined time points after drug administration, place the animal in the apparatus.

Apply the heat stimulus to the tail and measure the latency (in seconds) for the animal to

flick its tail away from the heat source.

A cut-off time is set to prevent tissue damage.

The analgesic effect is quantified as an increase in the tail-flick latency compared to

baseline (pre-drug) measurements or a vehicle-treated control group.
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A dose-response curve can be generated to determine the ED₅₀ (the dose that produces a

maximal possible effect in 50% of the animals).[22]

Conclusion
N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide (Fentanyl) is a highly potent synthetic

opioid with significant applications in medicine as an analgesic and anesthetic. Its primary

mechanism of action is through the agonism of the μ-opioid receptor, leading to the inhibition of

pain signaling pathways. The synthesis of Fentanyl involves well-established chemical

transformations, and its pharmacological properties can be characterized through a variety of in

vitro and in vivo assays. This guide provides foundational technical information for

professionals in the fields of chemistry, pharmacology, and drug development who are engaged

in the study of opioids and the development of novel analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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